2-羟基-4-氧戊酸乙酯

描述

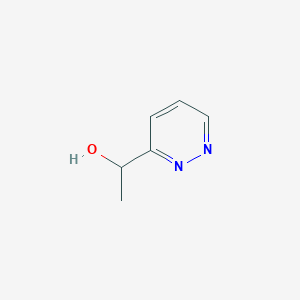

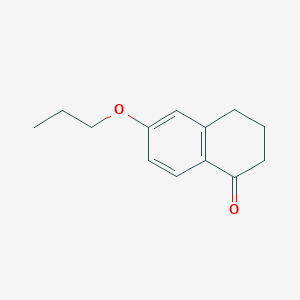

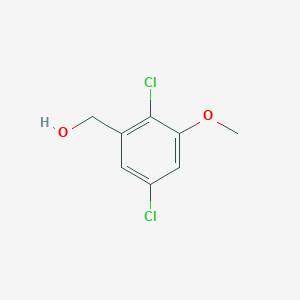

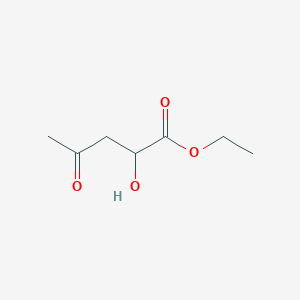

Ethyl 2-hydroxy-4-oxopentanoate is an organic compound with the molecular formula C7H12O4 . It is also known as 4-hydroxy-2-oxovalerate and is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase .

Synthesis Analysis

The synthesis of Ethyl 2-hydroxy-4-oxopentanoate involves the use of acetals that serve as protecting groups for aldehydes and ketones . A novel enzyme, MOA reductase A (MorA), has been identified that NADPH- or NADH-dependently reduces 4-methyl-2-oxopentanate (MOA), a possible intermediate in leucine synthesis, to D-leucate .Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxy-4-oxopentanoate consists of 7 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The molecule has a molar mass of 160.168 Da and a monoisotopic mass of 160.073563 Da .科学研究应用

- Ethyl acetoacetate serves as a versatile building block in organic synthesis. Its keto-enol tautomerism allows it to participate in various reactions, such as Michael additions, Claisen condensations, and Knoevenagel reactions. Researchers use it to synthesize pharmaceutical intermediates, including antiviral drugs and anti-inflammatory agents .

- In biochemistry, ethyl acetoacetate plays a role as a precursor for ketone bodies. During fasting or low-carbohydrate diets, the liver converts it to β-hydroxybutyrate (a ketone) via the enzyme β-ketoacyl-CoA transferase. Ketone bodies serve as an alternative energy source for tissues, especially the brain .

- Researchers have explored the photocatalytic properties of ethyl acetoacetate -based materials. These compounds can absorb light and generate reactive species, useful for environmental remediation and solar energy conversion. Additionally, some derivatives exhibit photoluminescence, making them interesting for optoelectronic applications .

- Ethyl acetoacetate forms stable complexes with transition metals. These complexes find applications in catalysis, especially in the synthesis of chiral compounds. The ligand’s ability to coordinate with metal ions influences their reactivity and selectivity .

- The ester functionality in ethyl acetoacetate contributes to its fruity and sweet aroma. It is used as a flavoring agent in food products and as a component in perfumes and fragrances. Its pleasant scent makes it valuable in the fragrance industry .

- Ethyl acetoacetate participates in polymerization reactions, especially in the synthesis of polyesters and polyurethanes. It acts as a crosslinking agent, enhancing the mechanical properties of polymers. Researchers explore its use in coatings, adhesives, and sealants .

Organic Synthesis and Medicinal Chemistry

Ketone Body Precursor

Photocatalysis and Photoluminescence

Metal Complexes and Coordination Chemistry

Flavor and Fragrance Industry

Polymer Chemistry and Crosslinking Agents

作用机制

Target of Action

Ethyl 2-hydroxy-4-oxopentanoate, also known as Ethyl 4-oxovalerate, is a compound that primarily targets enzymes involved in biochemical pathways . The exact targets can vary depending on the organism and the specific metabolic pathway involved. For instance, in the mold Aspergillus oryzae, it is involved in the synthesis of leucate from leucine .

Mode of Action

The mode of action of Ethyl 2-hydroxy-4-oxopentanoate involves its reduction to D-leucate by a D-isomer-specific 2-hydroxyacid dehydrogenase family enzyme . This reaction is dependent on NADPH or NADH, with a preference for NADPH .

Biochemical Pathways

Ethyl 2-hydroxy-4-oxopentanoate is involved in several biochemical pathways. For instance, it is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . It is then degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate . It can also be reversibly dehydrated by 2-oxopent-4-enoate hydratase to 2-oxopent-4-enoate .

Pharmacokinetics

Its molecular weight is 1441684 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of Ethyl 2-hydroxy-4-oxopentanoate’s action is the production of D-leucate, a compound that contributes to a fruity flavor in Japanese sake . The yeast Saccharomyces cerevisiae then produces ethyl leucate from leucate during sake fermentation .

Action Environment

The action of Ethyl 2-hydroxy-4-oxopentanoate can be influenced by various environmental factors. For instance, its reduction to D-leucate is dependent on the presence of NADPH or NADH . Additionally, its role in flavor production in sake suggests that its action can be influenced by the specific conditions of the fermentation process .

属性

IUPAC Name |

ethyl 2-hydroxy-4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-11-7(10)6(9)4-5(2)8/h6,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGFCSZYXHRXSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-hydroxy-4-oxopentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3108335.png)

![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)